5-Aminopyrimidine-4,6-diol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Aminopyrimidine-4,6-diol hydrochloride is an organic compound with the molecular formula C4H6ClN3O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Aminopyrimidine-4,6-diol hydrochloride can be synthesized through a modified condensation reaction of monosubstituted malonic acid diesters with guanidine in the presence of sodium ethoxide . The optimized procedure involves using the Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the (dimethylamino)methylene protecting groups .
Industrial Production Methods
The industrial production of this compound typically involves large-scale synthesis using the same condensation reaction, with careful control of reaction conditions to ensure high yield and purity. The process may also include steps for purification and crystallization to obtain the final product in a solid form.
Chemical Reactions Analysis
Types of Reactions
5-Aminopyrimidine-4,6-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted pyrimidine derivatives.
Scientific Research Applications
5-Aminopyrimidine-4,6-diol hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action of 5-Aminopyrimidine-4,6-diol hydrochloride is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, it has been shown to inhibit nitric oxide production in immune-activated cells . This inhibition may involve the suppression of enzymes involved in nitric oxide synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dihydroxypyrimidine: This compound is similar in structure but lacks the 5-amino group.
5-Fluoro-2-amino-4,6-dichloropyrimidine: This compound has a fluorine atom at the 5 position and chlorine atoms at the 4 and 6 positions.
Uniqueness
5-Aminopyrimidine-4,6-diol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit nitric oxide production sets it apart from other pyrimidine derivatives .
Properties
Molecular Formula |
C4H6ClN3O2 |
---|---|
Molecular Weight |
163.56 g/mol |
IUPAC Name |
5-amino-4-hydroxy-1H-pyrimidin-6-one;hydrochloride |
InChI |
InChI=1S/C4H5N3O2.ClH/c5-2-3(8)6-1-7-4(2)9;/h1H,5H2,(H2,6,7,8,9);1H |
InChI Key |
ISWGTXOPUNGLLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=O)N1)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.